

Commercial Availability and Technical Guide for 3-Methylbutanol-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbutanol - d2

Cat. No.: B1147822

[Get Quote](#)

For researchers, scientists, and drug development professionals, obtaining isotopically labeled compounds is a critical step in various studies, from metabolic tracing to pharmacokinetic analysis. This guide provides a comprehensive overview of the commercial landscape for 3-Methylbutanol-d2, including potential suppliers for custom synthesis and essential technical information for its application.

While direct, off-the-shelf commercial suppliers for 3-Methylbutanol-d2 are not readily found in standard chemical catalogs, several leading manufacturers of stable isotope-labeled compounds offer custom synthesis services. These companies have the expertise to produce high-purity deuterated molecules tailored to specific research needs.

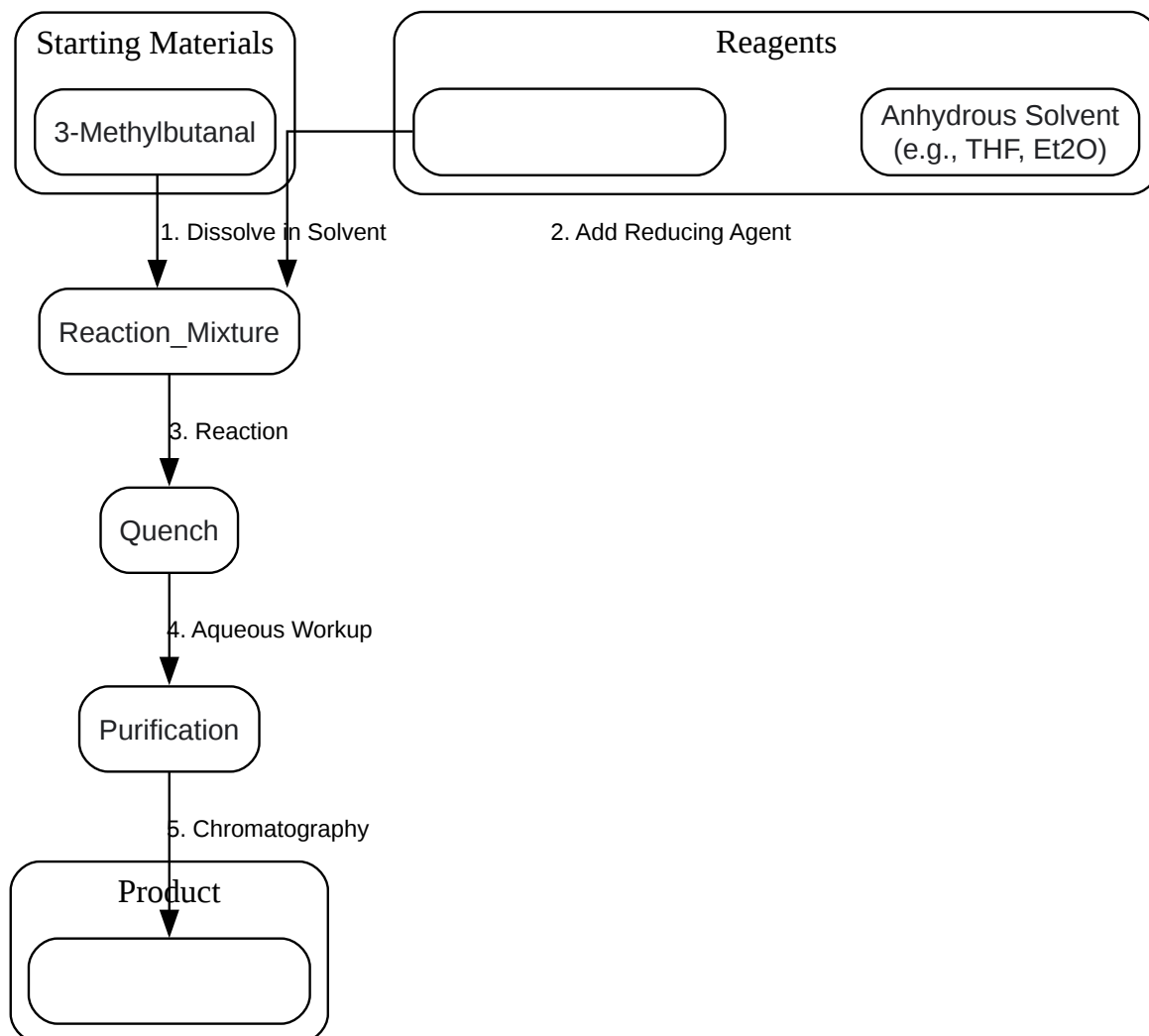
Potential Commercial Suppliers for Custom Synthesis

Researchers seeking to procure 3-Methylbutanol-d2 will likely need to engage with a company specializing in custom organic synthesis of stable isotope-labeled compounds. Below is a table summarizing potential suppliers with the capabilities for such a synthesis.

Supplier	Services Offered	Key Features
Cambridge Isotope Laboratories, Inc. (CIL)	Custom synthesis of stable isotope-labeled compounds, cGMP production capabilities. [1]	World's leading producer of stable isotopes and labeled compounds, with extensive experience in cGMP manufacturing for clinical research. [1] Offers a wide range of deuterated reagents and intermediates. [2]
Moravek, Inc.	Custom organic synthesis of stable-labeled (Deuterium, Carbon-13, Nitrogen-15) and non-labeled compounds in small (mg to g) quantities. [3]	Experienced in developing efficient synthetic routes for a variety of research needs. [3]
Almac Group	Synthesis and analysis of stable and ^{14}C isotope-labeled compounds for all stages of drug development.	Extensive experience with small molecules, peptides, and larger biomolecules.

Synthetic Pathways for 3-Methylbutanol-d₂

The synthesis of 3-Methylbutanol-d₂ would likely involve the reduction of a suitable precursor with a deuterium source. A plausible synthetic route could start from 3-methylbutanal or a derivative thereof. The diagram below illustrates a potential synthetic pathway.



[Click to download full resolution via product page](#)

A potential synthetic pathway for 3-Methylbutanol-d2.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Isotopic Enrichment Assessment

NMR spectroscopy is a fundamental technique for characterizing deuterated compounds. It allows for the confirmation of the molecular structure and the determination of isotopic

enrichment.

Methodology:

- Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized 3-Methylbutanol-d₂ in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[4] The choice of solvent should be based on the solubility of the analyte and the desired spectral window.
- ¹H NMR Analysis:
 - Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the protons at the deuterated positions will confirm successful labeling.
 - Protons on the carbon adjacent to the hydroxyl group in alcohols typically appear in the range of 3.3–4.0 ppm.[5]
 - The hydroxyl proton itself often appears as a broad singlet between 0.5 and 5.0 ppm, and its signal can be exchanged with deuterium by adding a few drops of D₂O to the NMR tube, causing the peak to disappear.[5][6][7] This "D₂O shake" can help in assigning the -OH peak.[7]
- ¹³C NMR Analysis:
 - Acquire a carbon-13 NMR spectrum. The carbon atom bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group) and a significant decrease in signal intensity due to the longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.
 - The carbon bearing the hydroxyl group in alcohols typically resonates in the 50–80 ppm range.[5]
- Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration by comparing the integrals of the remaining proton signals to those of a known internal standard or to the non-deuterated parts of the molecule.

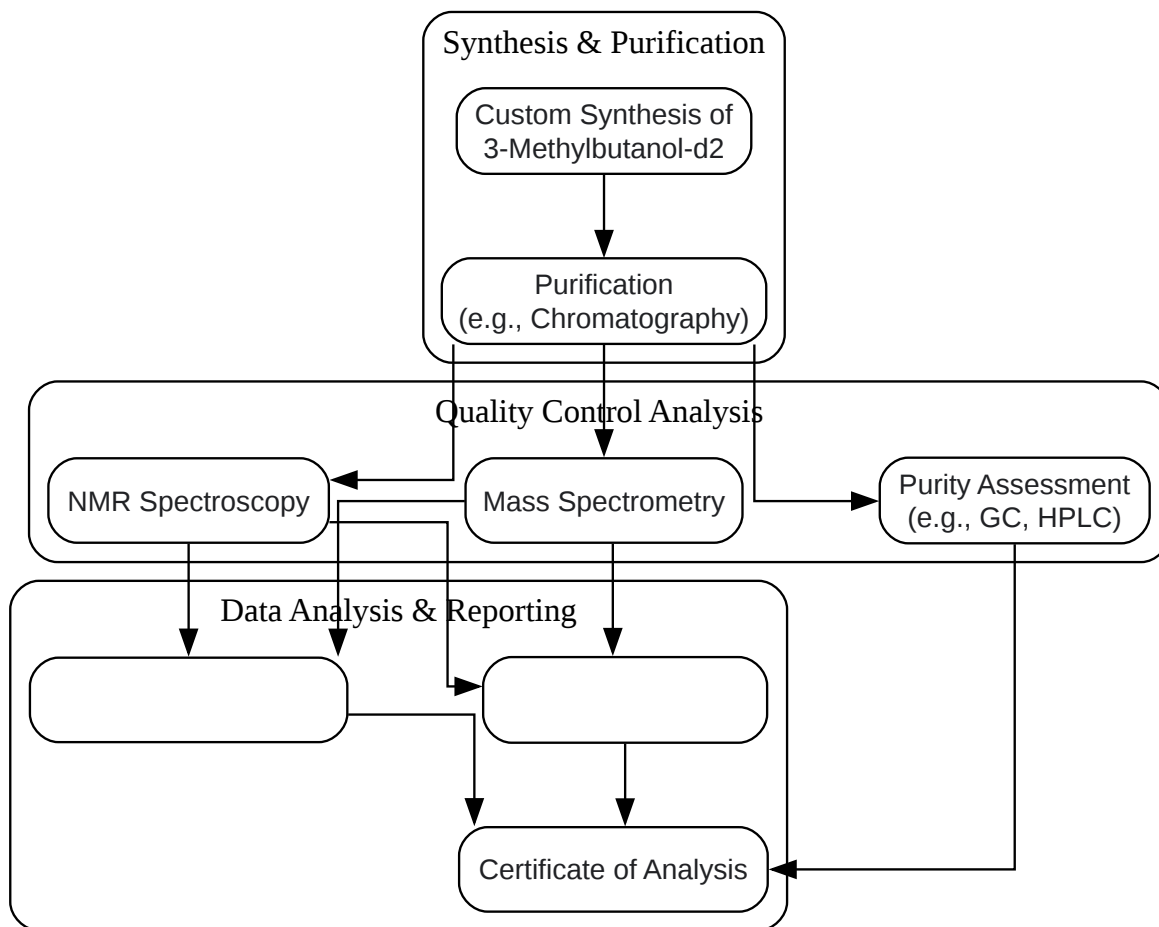
Mass Spectrometry for Molecular Weight Confirmation and Isotopic Distribution

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and analyzing the isotopic distribution.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of 3-Methylbutanol-d₂ in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Mass Analysis:** Acquire the mass spectrum in full scan mode to observe the molecular ion peak. For 3-Methylbutanol (C₅H₁₂O, MW ≈ 88.15 g/mol), the d₂-labeled analog should exhibit a molecular ion peak at a higher m/z value, corresponding to the replacement of two hydrogen atoms with deuterium.
- **Data Analysis:**
 - Compare the mass spectrum of the deuterated sample to that of an authentic, non-deuterated standard to confirm the mass shift.
 - Analyze the isotopic cluster of the molecular ion to determine the isotopic purity. The presence of ions corresponding to d₀, d₁, and d₂ species will reveal the distribution of deuterium incorporation.

The following diagram illustrates a typical workflow for the quality control analysis of a custom-synthesized deuterated compound.



[Click to download full resolution via product page](#)

Workflow for Quality Control of Custom Synthesized 3-Methylbutanol-d₂.

By engaging with a reputable custom synthesis provider and employing rigorous analytical techniques, researchers can confidently obtain and utilize 3-Methylbutanol-d₂ for their advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Cambridge Isotope Labs introduces ISOAPI-D, a new standard in deuterated reagents for pharma innovation [pharmabiz.com]
- 3. moravek.com [moravek.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 3-Methylbutanol-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147822#commercial-suppliers-of-3-methylbutanol-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com